

(4-(Trifluoromethyl)pyridin-3-yl)methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B180405

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Technical Guide: (4-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for **(4-(Trifluoromethyl)pyridin-3-yl)methanol**, serving as a vital resource for its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

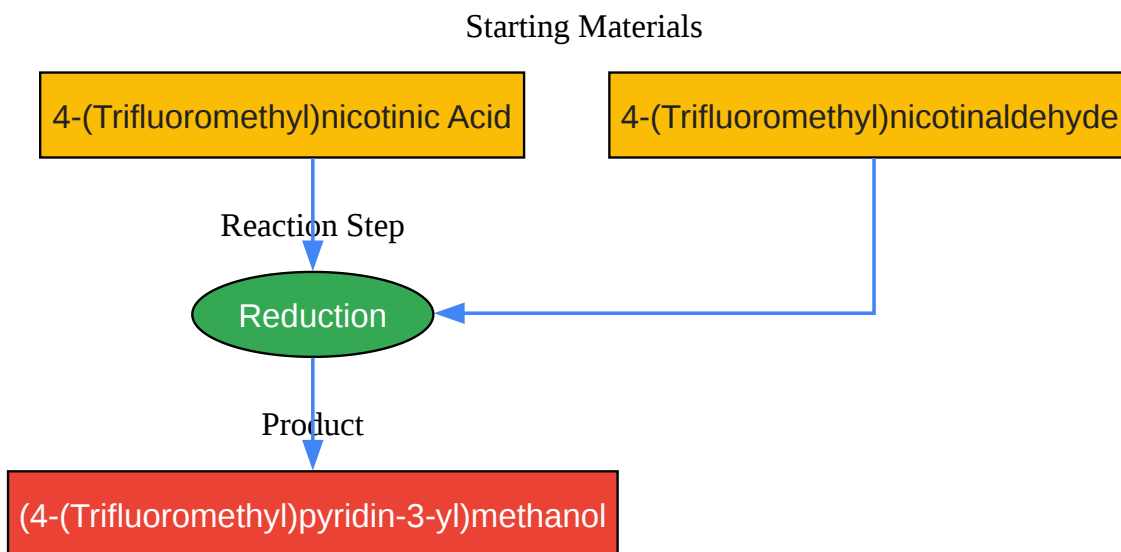
Property	Value
CAS Number	198401-76-2
Molecular Formula	C ₇ H ₆ F ₃ NO
Molecular Weight	177.12 g/mol
Boiling Point	236 °C at 760 mmHg
Density	1.362 g/cm ³
Flash Point	96.6 °C

Synthesis

The primary synthetic route to **(4-(Trifluoromethyl)pyridin-3-yl)methanol** involves the reduction of a suitable precursor, such as 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinaldehyde.

Conceptual Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** from a commercially available starting material.



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Caption: Synthetic pathways to **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

While a specific peer-reviewed protocol for the synthesis of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is not readily available in the searched literature, a general procedure for the reduction of a similar aldehyde, 6-(trifluoromethyl)nicotinaldehyde, can be adapted.

Materials:

- 4-(Trifluoromethyl)nicotinaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Ethyl acetate
- Water

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of 4-(trifluoromethyl)nicotinaldehyde (1 mmol) and NaBH_4 (2 mmol) in MeOH (3 mL) is stirred at 0 °C for 3 hours.
- The reaction mixture is concentrated in a vacuum.
- The residue is extracted with ethyl acetate (60 mL) and washed with water (40 mL).
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated to yield the crude product.

Note: This is a generalized procedure and may require optimization for the specific substrate.

Analytical Data

Detailed experimental analytical data for **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is not widely published. However, based on the structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Expected signals would include a singlet for the benzylic CH_2 protons, and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.
- ^{13}C NMR: The spectrum would show characteristic peaks for the trifluoromethyl carbon (as a quartet due to C-F coupling), the hydroxymethyl carbon, and the aromatic carbons of the pyridine ring.
- ^{19}F NMR: A singlet corresponding to the CF_3 group is expected.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol functional group. Characteristic C-F

stretching vibrations are expected in the 1000-1400 cm^{-1} region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the bond between the methylene group and the pyridine ring.

Safety and Handling

(4-(Trifluoromethyl)pyridin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Applications

As of the latest literature search, there is no specific published information on the biological activity, mechanism of action, or involvement in signaling pathways for **(4-(Trifluoromethyl)pyridin-3-yl)methanol** itself. However, the trifluoromethylpyridine moiety is a key structural motif in numerous active agrochemical and pharmaceutical ingredients. The unique physicochemical properties conferred by the trifluoromethyl group often lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Conclusion

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. This guide provides the currently available information on its chemical properties and a plausible synthetic approach. Further research is needed to fully characterize this compound, including detailed analytical data and an exploration of its biological activities. The information compiled herein serves as a foundational resource for researchers embarking on studies involving this promising molecule.

- To cite this document: BenchChem. [(4-(Trifluoromethyl)pyridin-3-yl)methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-chemical-properties\]](https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-chemical-properties)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com